3-Cyclopropylidene-8-azabicyclo[3.2.1]octane hydrochloride
Description
Historical Development of Azabicyclic Compounds
The synthesis of azabicyclic frameworks has been a cornerstone of organic chemistry since the early 20th century. The foundational work of Richard Willstätter in 1901, who first synthesized tropinone—a key precursor to tropane alkaloids—marked a pivotal milestone in understanding bicyclic nitrogen-containing systems. Willstätter’s 13-step synthesis, though low-yielding (0.75%), laid the groundwork for later innovations. In 1917, Robert Robinson revolutionized the field with his biomimetic "double Mannich" reaction, enabling single-step tropinone synthesis from simple precursors (succinaldehyde, methylamine, and acetone) with yields exceeding 90%. This methodology remains a benchmark for efficiency in heterocyclic chemistry.
Modern advances focus on stereoselective synthesis and functionalization. For instance, enantioselective construction of the 8-azabicyclo[3.2.1]octane core has enabled targeted modifications critical for drug discovery. Recent developments include catalytic asymmetric hydrogenation and ring-closing metathesis, which improve access to chiral azabicyclic intermediates.
Table 1: Key Milestones in Azabicyclic Compound Synthesis
Significance in Heterocyclic Chemistry
Azabicyclo[3.2.1]octane derivatives occupy a unique niche due to their structural rigidity and nitrogen atom positioning. The bicyclic framework enforces conformational constraints that enhance binding specificity to biological targets, making these compounds invaluable in medicinal chemistry. For example, the 8-azabicyclo[3.2.1]octane core is a pharmacophore in inhibitors of N-acylethanolamine acid amidase (NAAA), a therapeutic target for inflammatory diseases.
The cyclopropylidene substituent in 3-cyclopropylidene-8-azabicyclo[3.2.1]octane introduces strain and electron-deficient character, influencing reactivity. This moiety facilitates [2+1] cycloadditions and stabilizes transition states in ring-opening reactions, enabling diverse functionalization.
Table 2: Structural Features and Chemical Implications
Relationship to Tropane Alkaloid Family
3-Cyclopropylidene-8-azabicyclo[3.2.1]octane hydrochloride shares structural homology with tropane alkaloids, which feature a bicyclo[3.2.1]octane system with a nitrogen bridgehead. Natural tropane alkaloids like cocaine and scopolamine possess a 3β-hydroxy or 3α-aromatic substituent, whereas synthetic derivatives often incorporate non-natural groups (e.g., cyclopropylidene) to modulate bioactivity.
Biosynthetically, tropane alkaloids arise from polyamine precursors via N-methyltransferases and amine oxidases in plants. In contrast, synthetic routes to 3-cyclopropylidene analogs typically involve [3+2] cycloadditions or Heck couplings to assemble the bicyclic core.
Table 3: Structural Comparison with Natural Tropane Alkaloids
Nomenclature and Structural Classification
The IUPAC name This compound delineates its structure systematically:
- Bicyclo[3.2.1]octane : A fused bicyclic system with 3, 2, and 1 carbon atoms in its bridges.
- 8-Aza : Indicates a nitrogen atom at position 8.
- 3-Cyclopropylidene : A cyclopropane ring fused via a double bond at position 3.
- Hydrochloride : The protonated amine salt form, enhancing stability.
The compound’s molecular formula (C₁₀H₁₆ClN) and weight (185.69 g/mol) reflect its compact, nitrogen-rich architecture. X-ray crystallography of related analogs reveals chair-boat conformations in the bicyclic core, with the cyclopropylidene group adopting a perpendicular orientation to minimize steric strain.
Synthetic Classification :
- Core scaffold : Non-natural azabicyclic derivative.
- Functional groups : Secondary amine (protonated), strained alkene (cyclopropylidene).
- Salt form : Hydrochloride, common for basic nitrogen heterocycles.
Properties
IUPAC Name |
3-cyclopropylidene-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-2-7(1)8-5-9-3-4-10(6-8)11-9;/h9-11H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURHNONNQUVESL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanohydrin Formation and Hydroxy Intermediate Synthesis
- Starting from 8-substituted-8-azabicyclo[3.2.1]octan-3-one derivatives, the cyanohydrin intermediate is generated by reaction with sodium or potassium cyanide in the presence of acid (e.g., acetic acid or hydrochloric acid) in solvents such as methanol, toluene, or methyl tert-butyl ether.
- Typical reaction conditions involve cooling the mixture to 0–5°C to control exothermicity and maintain selectivity.
- The reaction proceeds over several hours (typically 24–44 hours) with stirring under inert atmosphere (nitrogen) and venting to hypochlorite scrubbers for safety.
Dehydration to Form the Cyclopropylidene Moiety
- The cyanohydrin intermediate undergoes dehydration using reagents like phosphorus oxychloride (POCl3) in the presence of pyridine.
- The reaction is carried out at low temperatures (-10°C to 10°C) initially, followed by heating to 80–88°C for 24 hours to complete the dehydration and form the cyclopropylidene double bond.
- After reaction completion, the mixture is cooled and neutralized with aqueous sodium carbonate to pH ~8.
Reduction and Hydrogenation Steps
- Reduction of cyano groups or unsaturated intermediates is achieved using catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen pressure (e.g., 3 bar).
- Alternatively, reductions can be performed chemically using metal hydrides such as lithium borohydride or sodium borohydride in alcohol solvents (methanol preferred).
- Reaction times vary from 1 hour to overnight depending on substrate and conditions.
Salt Formation and Isolation
- The free base form of the compound is converted to the hydrochloride salt by treatment with hydrochloric acid (5M), adjusting pH carefully to around 3–5.5.
- The salt is isolated by precipitation, filtration, and washing with water or organic solvents.
- Drying under vacuum yields the pure hydrochloride salt suitable for further applications.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Cyanohydrin formation | Sodium/potassium cyanide, acetic acid or HCl, methanol/toluene | 0–5°C | 24–44 hours | Stir under N2, vent to scrubber |
| Dehydration | Phosphorus oxychloride, pyridine | -10°C to 80–88°C | 24 hours | Controlled addition, reflux |
| Reduction | Pd/C catalyst, H2 (3 bar) or NaBH4/LiBH4 in MeOH | Ambient to 80°C | 1–24 hours | Catalytic hydrogenation or chemical reduction |
| Salt formation | HCl (5M) | 0–25°C | 0.5–1 hour | pH adjusted to 3–5.5, precipitated |
Research Findings and Optimization Notes
- Yield and Purity: The cyanohydrin step typically affords yields around 70–75%, with epimeric mixtures (e.g., 25:75 exo:endo) often observed. Purification by extraction and drying improves purity.
- Reaction Control: Temperature control during cyanohydrin formation and dehydration is critical to prevent side reactions and decomposition.
- Safety: Use of cyanide and phosphorus oxychloride requires strict safety protocols including scrubbers and inert atmospheres.
- Catalyst Selection: Palladium on carbon is preferred for hydrogenation due to efficiency and selectivity.
- pH Adjustment: Careful pH control during salt formation ensures optimal precipitation and purity of the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylidene-8-azabicyclo[3.2.1]octane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium azide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives of the original compound.
Scientific Research Applications
Pharmacological Applications
Mu Opioid Receptor Antagonism
One of the most notable applications of 3-cyclopropylidene-8-azabicyclo[3.2.1]octane hydrochloride is its role as a mu opioid receptor antagonist. This property makes it a candidate for treating conditions such as opioid-induced bowel dysfunction (OBD) and postoperative ileus (POI). The compound's antagonistic activity at mu opioid receptors allows it to mitigate the adverse gastrointestinal effects associated with opioid use while preserving analgesic benefits in the central nervous system .
Potential in Pain Management
Given its mu opioid receptor antagonism, this compound could be pivotal in developing pain management therapies that minimize side effects. Research indicates that peripherally selective mu opioid antagonists can effectively block unwanted GI-related side effects without affecting central analgesic efficacy .
Synthesis and Chemical Properties
The synthesis of this compound involves several chemical processes, including cyclization and reduction reactions. The compound can be synthesized through various methodologies, including:
- Intramolecular Cyclization : This method involves forming the bicyclic structure from linear precursors, which is critical for constructing the azabicyclo framework.
- Reduction Reactions : These are often employed to convert precursors into the desired azabicyclo structures, enhancing their pharmacological properties .
Case Studies and Research Findings
Several studies have highlighted the efficacy and potential applications of this compound:
Mechanism of Action
The mechanism of action of 3-Cyclopropylidene-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Variations and Key Differences
The 8-azabicyclo[3.2.1]octane core is a common scaffold in medicinal chemistry. Substitutions at positions 3 and 8 significantly alter physicochemical and pharmacological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of 8-Azabicyclo[3.2.1]octane Derivatives
*Estimated based on structural similarity.
Impact of Substituents on Properties
- Oxa Substitution (8-Oxa or 3-Oxa) : Replacing nitrogen with oxygen reduces basicity, altering electronic properties and hydrogen-bonding capacity .
- Aromatic/Complex Groups (e.g., JHW 007) : Bulky substituents like bis(4-fluorophenyl)methoxy enhance lipophilicity, improving blood-brain barrier penetration but increasing metabolic stability challenges .
- Halogenated Derivatives (e.g., 3-Fluoro) : Fluorine atoms can enhance bioavailability and resistance to oxidative metabolism .
Biological Activity
3-Cyclopropylidene-8-azabicyclo[3.2.1]octane hydrochloride (CAS: 1949836-79-6) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in relation to opioid receptors. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 185.7 g/mol
- Purity : ≥95%
- IUPAC Name : this compound
This compound is primarily studied for its interaction with the mu-opioid receptor (MOR). Research indicates that compounds within this class can act as antagonists at the MOR, potentially offering therapeutic benefits in treating opioid-induced side effects without compromising analgesic efficacy.
Opioid Receptor Interaction
The compound's structure allows it to bind selectively to opioid receptors, which are critical in pain modulation and reward pathways in the central nervous system (CNS). The antagonistic activity at these receptors can mitigate issues such as opioid-induced constipation and dependence.
Biological Activity Data
Case Studies and Research Findings
- Opioid-Induced Bowel Dysfunction (OBD)
- Selectivity and Efficacy
- Pharmacokinetic Studies
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-cyclopropylidene-8-azabicyclo[3.2.1]octane hydrochloride, and what analytical methods validate its purity?
- Methodology : Multi-step synthesis often begins with bicyclic precursors (e.g., 8-azabicyclo[3.2.1]octane derivatives). Cyclopropane ring formation may involve [2+1] cycloaddition or alkylation with cyclopropane-containing reagents. Final hydrochlorination is achieved via HCl gas in anhydrous solvents.
- Validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Purity is assessed via HPLC (>95% purity threshold) and elemental analysis .
Q. How does the cyclopropylidene moiety influence the compound’s reactivity and stability?
- Methodology : The strained cyclopropane ring enhances electrophilic reactivity, enabling ring-opening reactions (e.g., with nucleophiles like amines or thiols). Stability studies under varying pH and temperature (e.g., 25–60°C) are conducted via accelerated degradation tests monitored by LC-MS. The bicyclic framework provides rigidity, reducing conformational flexibility and enhancing metabolic resistance .
Q. What solvent systems are optimal for solubility and formulation in biological assays?
- Data :
| Solvent | Solubility (mg/mL) | Stability (24h, RT) |
|---|---|---|
| DMSO | >50 | Stable |
| Water | <0.1 | Hydrolysis observed |
| Methanol | 10–15 | Stable |
- Recommendation : Use DMSO for stock solutions (≤10 mM) and dilute in PBS for cell-based assays. Avoid aqueous buffers for long-term storage .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NOE vs. X-ray) in structural elucidation be resolved?
- Methodology : Combine complementary techniques:
- X-ray crystallography for absolute stereochemistry.
- NOESY/ROESY NMR to confirm spatial proximity of protons in solution.
- DFT calculations to predict energetically favorable conformers and compare with experimental data.
Q. What strategies improve yield in multi-step synthesis, particularly during cyclopropanation?
- Optimization Steps :
- Catalyst screening : Transition metals (e.g., Rh(II) carboxylates) enhance cyclopropanation efficiency.
- Solvent effects : Use non-polar solvents (e.g., toluene) to favor ring closure over side reactions.
- Protecting groups : Temporarily shield the bicyclic amine with Boc groups to prevent undesired nucleophilic attacks .
- Data : Optimized conditions increased yield from 32% to 68% in a model reaction .
Q. How to design structure-activity relationship (SAR) studies for derivatives targeting neurological receptors?
- Framework :
- Substituent variation : Modify the cyclopropane (e.g., fluorination) or azabicyclo octane (e.g., methyl/pyridinyl groups).
- Biological assays : Test affinity for serotonin/norepinephrine transporters (SERT/NET) via radioligand binding assays (IC₅₀ values).
- Example SAR Table :
| Derivative | Substituent | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
|---|---|---|---|
| Parent | None | 120 ± 15 | 450 ± 60 |
| Derivative A | 3-Fluoro | 85 ± 10 | 320 ± 40 |
| Derivative B | 8-Methyl | 200 ± 25 | 600 ± 75 |
- Insight : Fluorination at C3 improves SERT/NET selectivity, while bulkier groups reduce affinity .
Q. What in vitro models are suitable for assessing metabolic stability and cytochrome P450 interactions?
- Methods :
- Liver microsomes (human/rat): Incubate compound (1–10 µM) with NADPH, quantify parent compound depletion via LC-MS/MS.
- CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to calculate IC₅₀ values.
Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
